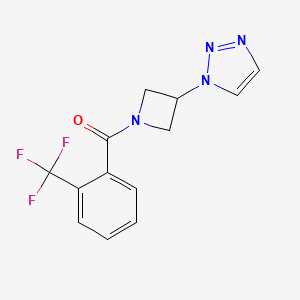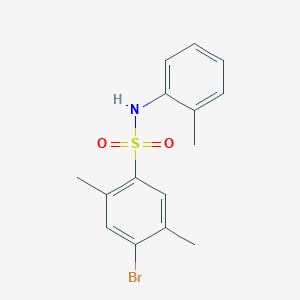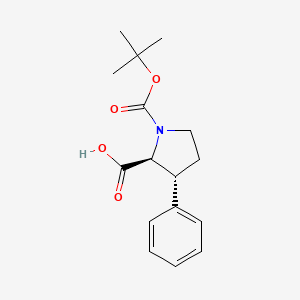
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole ring is attached to an azetidine ring, which is a four-membered cyclic amine. This structure is further connected to a phenyl ring with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves click chemistry, which is a type of chemical reaction that joins small units together in a wide variety of materials . Another common method is the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring with a trifluoromethyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive groups. For instance, the triazole ring can participate in click chemistry reactions . Additionally, the compound can undergo Suzuki–Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
This compound is closely related to triazolylmethanone derivatives, which have been studied for their catalytic activity. For example, derivatives similar to the specified compound have been shown to act as highly active catalysts in Huisgen 1,3-dipolar cycloadditions, facilitating reactions under mild conditions with low catalyst loadings and short reaction times, making them outstanding candidates for click chemistry applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Azetidinone Derivatives
Research on azetidinone derivatives, which share structural similarities with the mentioned compound, has demonstrated their versatility in chemical synthesis. Studies have shown that these derivatives can undergo various reactions with alcohols and acids, leading to the formation of novel compounds with potential applications in medicinal chemistry and materials science (Corbett & Stoodley, 1974).
Synthesis and Characterization of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole, which can be considered analogs of the compound , have been synthesized and characterized, demonstrating the potential for creating new materials with unique physical and chemical properties. These studies involve the characterization of such compounds using various spectroscopic techniques and X-ray crystallography, providing insights into their molecular structures and potential applications (Abosadiya et al., 2018).
Liquid Crystal Properties
Research on triazolylferrocene derivatives, closely related to the compound of interest, has revealed liquid crystal behaviors, highlighting their potential use in electronic and photonic devices. These compounds have been shown to display liquid crystal properties over a wide mesophase range, making them candidates for use in displays and other technologies (Zhao et al., 2013).
Antimicrobial and Anticonvulsant Activities
Compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities. These studies suggest potential applications in developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the Bcr-Abl protein . This protein is a fusion protein that results from a specific chromosomal translocation, known as the Philadelphia chromosome. The Bcr-Abl protein has been implicated in several forms of leukemia, including chronic myeloid leukemia (CML).
Mode of Action
The compound interacts with the Bcr-Abl protein by inhibiting its kinase activities . It has shown significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in CML .
Biochemical Pathways
The inhibition of the Bcr-Abl protein affects the downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting the kinase activities of Bcr-Abl, the compound disrupts these pathways, leading to the suppression of cell proliferation .
Result of Action
The result of the compound’s action is the suppression of the proliferation of leukemia cells. The most potent compounds strongly inhibited the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance, including Bcr-Abl (T315I), with IC (50) values in low nanomolar ranges .
Propriétés
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-6-5-17-18-20/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZTKXRZUPROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)

![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)




![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)